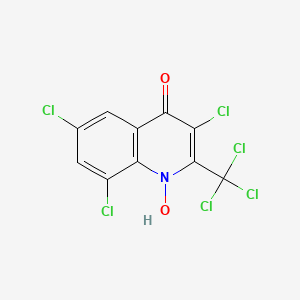acetaldehyde CAS No. 74119-53-2](/img/structure/B14452501.png)
[(E)-Phenyldiazenyl](2-phenylhydrazinylidene)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-Phenyldiazenylacetaldehyde is an organic compound with the chemical formula C₁₄H₁₂N₄O This compound is known for its unique structure, which includes both a diazenyl group and a hydrazinylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Phenyldiazenylacetaldehyde typically involves the reaction of an aldehyde with a hydrazine derivative. One common method is the condensation reaction between benzaldehyde and phenylhydrazine, followed by the introduction of a diazenyl group. The reaction conditions often include the use of an acid catalyst and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(E)-Phenyldiazenylacetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydrazones or other reduced forms.
Substitution: The diazenyl and hydrazinylidene groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce hydrazones.
科学研究应用
(E)-Phenyldiazenylacetaldehyde has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (E)-Phenyldiazenylacetaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include the formation of Schiff bases or other covalent adducts.
相似化合物的比较
Similar Compounds
Benzaldehyde Phenylhydrazone: Similar in structure but lacks the diazenyl group.
Phenylhydrazine: Contains the hydrazinylidene group but lacks the aldehyde functionality.
Azobenzene: Contains the diazenyl group but lacks the hydrazinylidene group.
Uniqueness
(E)-Phenyldiazenylacetaldehyde is unique due to the presence of both diazenyl and hydrazinylidene groups, which contribute to its diverse reactivity and potential applications. This dual functionality sets it apart from other similar compounds and makes it a valuable tool in various fields of research.
属性
CAS 编号 |
74119-53-2 |
|---|---|
分子式 |
C14H12N4O |
分子量 |
252.27 g/mol |
IUPAC 名称 |
N'-anilino-2-oxo-N-phenyliminoethanimidamide |
InChI |
InChI=1S/C14H12N4O/c19-11-14(17-15-12-7-3-1-4-8-12)18-16-13-9-5-2-6-10-13/h1-11,15H |
InChI 键 |
AEFUORXWELXMNC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NN=C(C=O)N=NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




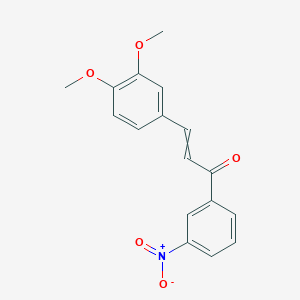
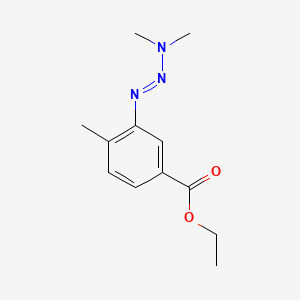
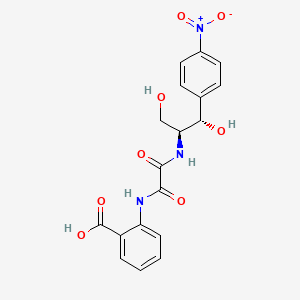
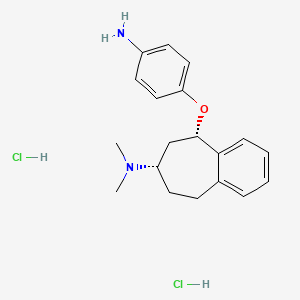
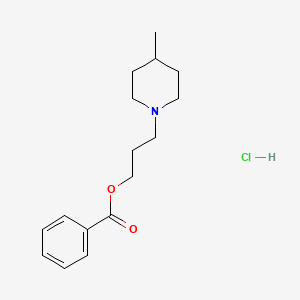
![14-[1-(4-Bromophenoxy)ethyl]-2,11a-dimethyl-1,2,3,4,7a,10,11,11a,12,13-decahydro-7h-9,11b-epoxy-13a,5a-prop[1]enophenanthro[2,1-f][1,4]oxazepine-9,12(8h)-diol](/img/structure/B14452458.png)
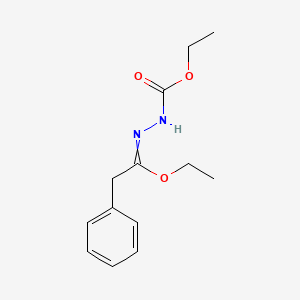
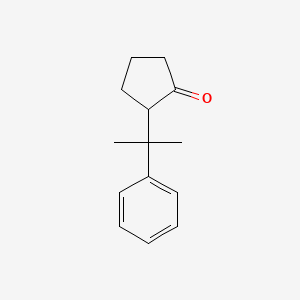
![Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester](/img/structure/B14452476.png)
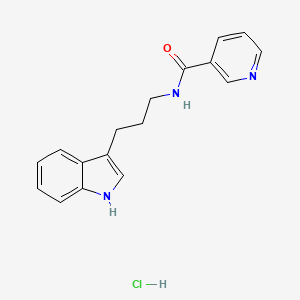
![N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B14452488.png)
